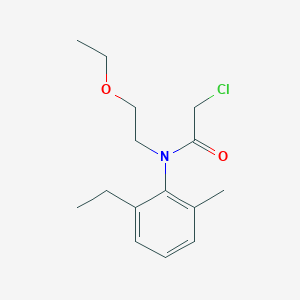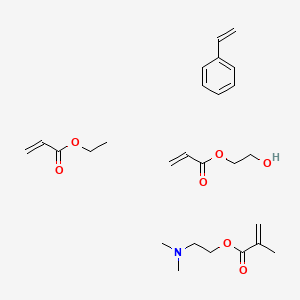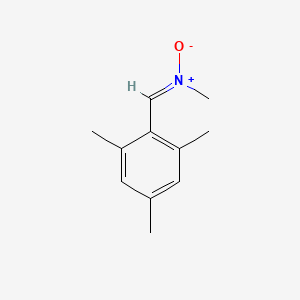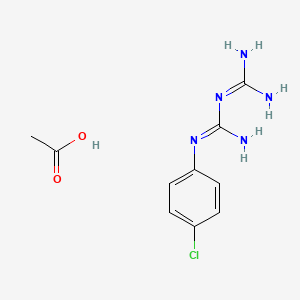
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound is of interest primarily for its chemical and pharmacological properties. It features a benzodiazepine core with a phenyl group and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of benzodiazepine ketones or aldehydes.
Reduction: Formation of benzodiazepine amines.
Substitution: Formation of halogenated or alkylated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its potential anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with well-known anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Known for its sedative and anxiolytic effects.
Uniqueness
4-Phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential pharmacological properties. Unlike other benzodiazepines, the presence of the carbonitrile group allows for additional chemical modifications, making it a valuable compound for research and development.
Propiedades
Número CAS |
38291-69-9 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C16H15N3/c17-11-13-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-14(15)18-13/h1-9,13,16,18-19H,10H2 |
Clave InChI |
OHMQCAYIEGKGNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C2NC1C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)






![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)





